molecular formula C12H10ClNO B3224174 5-Chloro-2-phenylpyridine-4-methanol CAS No. 1227572-29-3

5-Chloro-2-phenylpyridine-4-methanol

Cat. No. B3224174
CAS RN: 1227572-29-3
M. Wt: 219.66 g/mol
InChI Key: IQOINEVPHVCUDP-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylpyridine-4-methanol is a chemical compound with the CAS Number: 1227572-29-3 . It has a molecular weight of 219.67 . The IUPAC name for this compound is (5-chloro-2-phenyl-4-pyridinyl)methanol .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-phenylpyridine-4-methanol is 1S/C12H10ClNO/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-7,15H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is typically stored at temperatures between 2-8°C . The country of origin for this compound is CN .

Scientific Research Applications

Catalytic Activity in Carbonylation of Methanol

Research on carbonylrhodium complexes of pyridine ligands, including 2-phenylpyridine, has explored their catalytic activity towards carbonylation of methanol. These complexes have shown promising results, indicating that substituting pyridine ligands can influence the catalytic efficiency and selectivity of the carbonylation process. Such findings are crucial for developing more efficient catalysts for methanol carbonylation, a significant reaction in producing acetic acid and methyl acetate, among other chemicals (Kumari, Sharma, Das, & Dutta, 2002).

Synthesis of Pharmaceutical Intermediates

The development and validation of analytical methods, such as GC-FID, for determining impurities in chemical intermediates highlight the importance of 5-Chloro-2-phenylpyridine-4-methanol in synthesizing pharmaceutical intermediates. Monitoring impurities is critical to ensuring the quality and efficacy of the final pharmaceutical products. Such research supports the role of 5-Chloro-2-phenylpyridine-4-methanol in the pharmaceutical industry, particularly in the synthesis and quality control of active pharmaceutical ingredients (Tang, Kim, Miller, & Lloyd, 2010).

Bio-Potent Derivatives Synthesis

The synthesis of bio-potent derivatives, such as (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, from 5-Chloro-2-phenylpyridine-4-methanol showcases its utility in creating compounds with potential antimicrobial, antioxidant, and insect antifeedant activities. This application is pivotal for discovering new bioactive molecules that can lead to the development of new drugs and agrochemicals, demonstrating the chemical's versatility in synthesizing compounds with varied biological activities (Thirunarayanan, 2014).

Environmental Analysis

Research on the development of chromatographic methods for determining residues of disinfectant agents in surface water includes the analysis of compounds structurally related to 5-Chloro-2-phenylpyridine-4-methanol. These studies are essential for environmental monitoring and ensuring the safety of water resources. The ability to accurately detect and quantify trace levels of environmental contaminants highlights the role of 5-Chloro-2-phenylpyridine-4-methanol in environmental science and pollution control (Baranowska & Wojciechowska, 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

(5-chloro-2-phenylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-7-14-12(6-10(11)8-15)9-4-2-1-3-5-9/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOINEVPHVCUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291706
Record name 5-Chloro-2-phenyl-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenylpyridine-4-methanol

CAS RN

1227572-29-3
Record name 5-Chloro-2-phenyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227572-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-phenyl-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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